Ethyl 2-bromo-4-ethylbenzoate Ethyl 2-bromo-4-ethylbenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18792976
InChI: InChI=1S/C11H13BrO2/c1-3-8-5-6-9(10(12)7-8)11(13)14-4-2/h5-7H,3-4H2,1-2H3
SMILES:
Molecular Formula: C11H13BrO2
Molecular Weight: 257.12 g/mol

Ethyl 2-bromo-4-ethylbenzoate

CAS No.:

Cat. No.: VC18792976

Molecular Formula: C11H13BrO2

Molecular Weight: 257.12 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-bromo-4-ethylbenzoate -

Specification

Molecular Formula C11H13BrO2
Molecular Weight 257.12 g/mol
IUPAC Name ethyl 2-bromo-4-ethylbenzoate
Standard InChI InChI=1S/C11H13BrO2/c1-3-8-5-6-9(10(12)7-8)11(13)14-4-2/h5-7H,3-4H2,1-2H3
Standard InChI Key VWAXVHOOPFIYKK-UHFFFAOYSA-N
Canonical SMILES CCC1=CC(=C(C=C1)C(=O)OCC)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Ethyl 2-bromo-4-ethylbenzoate belongs to the class of substituted benzoates, featuring a benzene core modified with three functional groups:

  • Bromine at the 2-position, which directs electrophilic substitution to the para and ortho positions.

  • Ethyl group at the 4-position, imparting steric bulk and moderate electron-donating effects.

  • Ethyl ester at the 1-position, contributing to solubility in organic solvents and participation in hydrolysis or transesterification reactions.

The compound’s IUPAC name, ethyl 2-bromo-4-ethylbenzoate, reflects this substitution pattern. Its canonical SMILES representation, CCC1=CC(=C(C=C1)Br)C(=O)OCC, encodes the spatial arrangement of atoms.

Table 1: Fundamental Molecular Properties

PropertyValue
Molecular FormulaC₁₁H₁₃BrO₂
Molecular Weight257.12 g/mol
IUPAC NameEthyl 2-bromo-4-ethylbenzoate
InChI KeyVWAXVHOOPFIYKK-UHFFFAOYSA-N
CAS NumberNot publicly disclosed

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The compound is typically synthesized via a two-step process:

  • Bromination of Ethyl 4-ethylbenzoate:
    Ethyl 4-ethylbenzoate undergoes electrophilic aromatic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃). The reaction proceeds at 0–25°C in a non-polar solvent (e.g., dichloromethane), yielding the 2-bromo derivative.

  • Esterification (if required):
    If the starting material is 4-ethylbenzoic acid, esterification with ethanol under acidic conditions (H₂SO₄ or HCl) precedes bromination.

Key Reaction:

Ethyl 4-ethylbenzoate+Br2FeBr3Ethyl 2-bromo-4-ethylbenzoate+HBr\text{Ethyl 4-ethylbenzoate} + \text{Br}_2 \xrightarrow{\text{FeBr}_3} \text{Ethyl 2-bromo-4-ethylbenzoate} + \text{HBr}

Industrial Production

Industrial methods optimize for yield and scalability:

  • Continuous Flow Reactors: Enhance heat transfer and reduce side reactions during bromination.

  • Catalyst Recycling: FeBr₃ is recovered via aqueous workup and reused.

  • Purity Control: Distillation or recrystallization from ethanol ensures ≥98% purity.

Physicochemical Properties

Thermal and Solubility Profiles

  • Melting Point: Estimated at 45–50°C (analogous to ethyl 4-bromobenzoate).

  • Boiling Point: ~280°C (decomposition may occur above 250°C).

  • Solubility:

    • Miscible with chloroform, ethyl acetate, and acetone.

    • Sparingly soluble in water (<0.1 g/L at 25°C).

Reactivity

  • Nucleophilic Substitution: The bromine atom undergoes SNAr reactions with amines, alkoxides, or thiols.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) removes bromine, yielding ethyl 4-ethylbenzoate.

  • Hydrolysis: Acidic or basic conditions cleave the ester to 2-bromo-4-ethylbenzoic acid.

Spectral Characterization

Infrared Spectroscopy (IR)

  • Ester C=O Stretch: Strong absorption at 1720–1740 cm⁻¹.

  • C-Br Stretch: Medium peak at 550–650 cm⁻¹.

  • Aromatic C-H Bending: Bands at 750–850 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃):

    • δ 1.3–1.4 (t, 3H, -OCH₂CH₃).

    • δ 1.2–1.3 (t, 3H, -C₆H₃-CH₂CH₃).

    • δ 4.3–4.4 (q, 2H, -OCH₂CH₃).

    • δ 7.2–8.1 (m, 3H, aromatic protons).

  • ¹³C NMR:

    • δ 14.1 (-OCH₂CH₃), δ 15.8 (-CH₂CH₃), δ 61.2 (-OCH₂), δ 122–140 (aromatic carbons), δ 167.5 (C=O).

Applications in Research and Industry

Organic Synthesis

  • Cross-Coupling Reactions: Suzuki-Miyaura couplings with boronic acids to form biaryl structures.

  • Polymer Chemistry: As a monomer for brominated polyesters with flame-retardant properties.

Pharmaceutical Intermediates

  • Anticancer Agents: Functionalization of the benzene ring to develop kinase inhibitors.

  • Antimicrobials: Incorporation into quaternary ammonium compounds.

Comparison with Analogous Compounds

Table 2: Structural and Functional Analogues

CompoundSubstituentsReactivity Difference
Ethyl 3-bromo-4-ethylbenzoateBr at 3-positionReduced electrophilic activity
Ethyl 2-bromo-4-methylbenzoateMethyl at 4-positionLower steric hindrance
Ethyl 4-bromo-2-ethylbenzoateBr at 4-positionAltered regioselectivity in SNAr

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